1,1-Diethoxyhex-2-ene

Descripción

Significance of Unsaturated Acetals as Synthetic Intermediates

Unsaturated acetals, such as 1,1-diethoxyhex-2-ene, are recognized as highly versatile synthetic intermediates. researchgate.net Their utility extends beyond simply acting as protecting groups for carbonyls; they are considered valuable synthetic tools for constructing complex molecular architectures from simpler aldehydes and ketones. researchgate.netbenthamscience.com

The strategic placement of the double bond in relation to the acetal (B89532) group allows for a variety of chemical transformations. Researchers have demonstrated that α,β-unsaturated acetals can function as masked acyl anions, precursors to dienophilic moieties for cycloaddition reactions, and as reagents in organometallic syntheses. researchgate.netbenthamscience.comresearchgate.net For instance, they can be converted into 1-alkoxybuta-1,3-dienes, which are useful building blocks in palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling. researchgate.netresearchgate.net This versatility makes them crucial starting materials for synthesizing a wide range of more complex structures. researchgate.net

Structural Characteristics and Isomeric Considerations of this compound

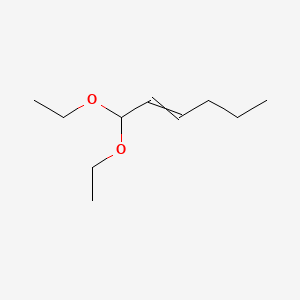

The chemical structure of this compound consists of a six-carbon hexene chain with a double bond located between the second and third carbon atoms (C2=C3). ontosight.ai The first carbon atom is bonded to two ethoxy groups (-OCH2CH3), forming the acetal functional group. ontosight.ai Its molecular formula is C10H20O2. ontosight.aichemical-suppliers.eu

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H20O2 chemical-suppliers.eu |

| Molecular Weight | 172.26 g/mol chemical-suppliers.euchemeo.com |

| Appearance | Colorless clear liquid thegoodscentscompany.com |

| Density | 0.848 g/mL at 25 °C chemical-suppliers.eu |

| Boiling Point | 95-98 °C at 35 mmHg chemical-suppliers.eu |

| Flash Point | 145 °F (65.56 °C) chemical-suppliers.euthegoodscentscompany.com |

| Refractive Index | 1.418–1.426 at 20 °C thegoodscentscompany.com |

| CAS Number | 67746-30-9 ((E)-isomer) chemical-suppliers.eu |

This table is interactive. You can sort and filter the data.

The presence of the C2=C3 double bond leads to the possibility of geometric isomerism. The configuration is described using the E/Z notation, which is determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org For each carbon of the double bond, the attached groups are assigned a priority based on atomic number. chemguide.co.uksavemyexams.com If the highest-priority groups on each carbon are on the same side of the double bond, the isomer is designated (Z) (from the German zusammen, meaning together). If they are on opposite sides, it is designated (E) (from entgegen, meaning opposite). libretexts.orgsavemyexams.com this compound is often sold as a mixture of isomers, with the (E)-isomer typically being predominant. semanticscholar.org

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm |

|---|---|

| ¹H NMR | 0.79 (t), 1.09 (t), 1.24–1.37 (m), 1.93 (dd), 3.31–3.51 (m), 4.71 (d), 5.37 (dd), 5.68 (dt) acs.orgnih.gov |

| ¹³C NMR | 13.3, 14.9, 21.7, 33.9, 60.6, 101.7, 127.5, 134.6 acs.orgnih.gov |

This table provides characteristic peak ranges from NMR spectra.

Overview of Research Trajectories for Related Chemical Entities

Research involving alkenyl acetals is diverse. One significant area is their use in metal-catalyzed cross-coupling reactions. For example, a palladium-catalyzed Suzuki reaction has been developed for α-haloalkenyl acetals, allowing for the modular synthesis of a wide variety of α-substituted alkenyl acetals with good functional-group compatibility. organic-chemistry.orgthieme-connect.com

Another important reaction for the related class of allyl vinyl ethers is the Claisen rearrangement. wikipedia.org This powerful carbon-carbon bond-forming reaction is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds upon heating. wikipedia.orglibretexts.orglibretexts.org This concerted, intramolecular process proceeds through a highly ordered cyclic transition state and is a stereoselective method for producing unsaturated aldehydes, ketones, esters, and amides. wikipedia.orgredalyc.org Variations like the Johnson-Claisen rearrangement, which reacts an allylic alcohol with an orthoester, further expand the synthetic utility of these transformations. wikipedia.org

Furthermore, studies have explored the reactions of alkenyl acetals with carboxylic acids, which can lead to either addition or substitution products depending on the structure of the starting materials. researchgate.net

Historical Context of this compound in Chemical Literature

While the broader class of alkenyl acetals is well-documented, a literature review indicates that very few articles have been published focusing specifically on this compound itself. hmdb.ca The compound is most frequently mentioned as a commercially available starting material or an intermediate in the synthesis of other molecules.

For instance, its preparation from trans-hex-2-enal via a standard acetal formation procedure has been described in studies focused on other primary objectives. acs.orgnih.gov In one such study, this compound was used as a substrate in the synthesis of chromene derivatives. acs.orgnih.gov The compound is known by several synonyms in chemical databases, including (E)-1,1-diethoxyhex-2-ene, 2-hexenal diethyl acetal, and leaf aldehyde diethyl acetal. chemical-suppliers.euspectrabase.com

Structure

3D Structure

Propiedades

Número CAS |

54306-00-2 |

|---|---|

Fórmula molecular |

C10H20O2 |

Peso molecular |

172.26 g/mol |

Nombre IUPAC |

1,1-diethoxyhex-2-ene |

InChI |

InChI=1S/C10H20O2/c1-4-7-8-9-10(11-5-2)12-6-3/h8-10H,4-7H2,1-3H3 |

Clave InChI |

WMQKYHTZGYIHHD-UHFFFAOYSA-N |

SMILES |

CCCC=CC(OCC)OCC |

SMILES canónico |

CCCC=CC(OCC)OCC |

Otros números CAS |

54306-00-2 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Synthetic Methodologies for 1,1 Diethoxyhex 2 Ene

Acetal (B89532) Formation from Hex-2-enal Precursors

The most direct and common method for the preparation of 1,1-diethoxyhex-2-ene is the acid-catalyzed reaction of hex-2-enal with two equivalents of ethanol (B145695). This reaction is a reversible process, and therefore, specific strategies are required to ensure a high yield of the desired acetal.

Acid-Catalyzed Esterification Approaches

The core of this compound synthesis from hex-2-enal lies in the acid-catalyzed acetalization reaction. This process involves the protonation of the carbonyl oxygen of the aldehyde, which enhances its electrophilicity, followed by the nucleophilic attack of ethanol.

A variety of acid catalysts can be employed for the synthesis of acetals from α,β-unsaturated aldehydes like hex-2-enal. The choice of catalyst is crucial as it must be effective in promoting the reaction while being mild enough to avoid unwanted side reactions, such as polymerization or degradation of the starting material or product.

The mechanism of acid-catalyzed acetal formation begins with the protonation of the carbonyl oxygen of hex-2-enal by an acid catalyst (H-A). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a molecule of ethanol. This attack forms a protonated hemiacetal intermediate. A proton is then transferred from the attacking oxygen to one of the hydroxyl groups, forming a good leaving group (water). The departure of water is assisted by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxonium ion. A second molecule of ethanol then attacks the oxonium ion, and subsequent deprotonation by a base (A⁻) regenerates the acid catalyst and yields the final product, this compound. Each step in this mechanism is reversible. researchgate.netnih.gov

Commonly used acid catalysts include:

Brønsted acids: Strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are effective but can sometimes lead to side reactions due to their high acidity. acs.org Milder Brønsted acids such as p-toluenesulfonic acid (p-TsOH) and pyridinium (B92312) p-toluenesulfonate (PPTS) are often preferred for their ability to catalyze the reaction under less harsh conditions. researchgate.net Fumaric acid has also been identified as a suitable catalyst for the acetalization of α,β-unsaturated enones. researchgate.net

Lewis acids: Lewis acids can also be used to activate the carbonyl group. However, for the synthesis of simple acetals like this compound, Brønsted acids are more commonly employed.

Table 1: Comparison of Common Acid Catalysts for Acetalization

| Catalyst | Type | Advantages | Disadvantages |

| Hydrochloric Acid (HCl) | Brønsted Acid | High catalytic activity, low cost. | Corrosive, can cause side reactions. |

| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Strong catalyst, effective dehydrator. | Strong oxidizing agent, can lead to charring. |

| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Solid, easy to handle, milder than HCl. | Can be hygroscopic. |

| Pyridinium p-toluenesulfonate (PPTS) | Brønsted Acid | Very mild, good for sensitive substrates. | May require longer reaction times. researchgate.net |

| Fumaric Acid | Brønsted Acid | Shown to be effective for α,β-unsaturated systems. researchgate.net | Less commonly cited for this specific transformation. |

The yield of this compound is highly dependent on the optimization of reaction parameters such as the molar ratio of reactants and the reaction temperature.

Molar Ratios: As the acetalization reaction is an equilibrium process, using a large excess of ethanol is a common strategy to shift the equilibrium towards the formation of the acetal product. Typically, a significant molar excess of ethanol is used relative to hex-2-enal. For the synthesis of a related compound, 1,1-diethoxyheptane (B1614642) from heptanal, a 1:2 molar ratio of aldehyde to ethanol is suggested to ensure complete conversion. However, for α,β-unsaturated aldehydes, which can be more prone to side reactions, a larger excess of the alcohol may be beneficial.

Temperature: The reaction temperature is another critical parameter. The acetalization is often carried out at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to the degradation of the starting aldehyde or the product. A general procedure for the formation of this compound from hex-2-enal involves purification by vacuum distillation at a temperature of 35–37 °C (at 2 mbar), suggesting that the acetal itself is thermally sensitive. nih.govacs.org Therefore, the reaction temperature must be carefully controlled to balance the rate of formation with the potential for degradation. A study on the synthesis of acetals from low boiling point alcohols suggests that heating at a temperature of at least 50°C in a sealed environment can be effective. thieme-connect.com

In a documented synthesis, this compound was prepared from 3 g (30.6 mmol) of hex-2-enal, yielding 2.1 g (40%) of the pure product after vacuum distillation. nih.govacs.orgcore.ac.uk This suggests that while the reaction is feasible, optimization is key to achieving higher yields.

Table 2: Illustrative Reaction Parameters for Acetal Synthesis

| Parameter | Typical Range/Condition | Rationale |

| Molar Ratio (Ethanol:Hex-2-enal) | >2:1, often a large excess of ethanol is used as the solvent. | Drives the equilibrium towards the product side according to Le Chatelier's principle. |

| Temperature | 25°C to reflux temperature of the solvent. | Higher temperatures increase reaction rates, but must be balanced against potential side reactions and product instability. |

| Catalyst Loading | Catalytic amounts (e.g., 0.1 mol% to 5 mol%). | Sufficient to catalyze the reaction without causing excessive side reactions. acs.org |

The choice of solvent can significantly influence the rate and outcome of the acetalization reaction. Often, an excess of the alcohol reactant (ethanol in this case) serves as the solvent, which has the dual benefit of driving the equilibrium and providing the reaction medium.

In cases where an additional solvent is used, its polarity can play a role. A study on the acetalization of other aldehydes has shown that the reaction kinetics can be affected by the solvent environment. For instance, a study on the formation of flavorant acetals in different e-cigarette solvents (propylene glycol and glycerol) showed that the rate of acetalization is generally faster in solvents with higher ratios of glycerol. nih.gov While this is a different system, it highlights that the solvent can influence reaction rates. For the acid-catalyzed conversion of xylose, polar aprotic solvents like γ-valerolactone (GVL) have been shown to significantly increase reaction rates compared to water. nih.gov This is attributed to changes in the stabilization of the acidic proton relative to the protonated transition state. nih.gov For the synthesis of this compound, non-polar, aprotic solvents like hexane (B92381) or toluene (B28343) could be considered if ethanol is not used in large excess, especially in conjunction with azeotropic water removal. thieme-connect.com

Dehydrating Conditions and Water Removal Strategies in Synthesis

The removal of water is a critical factor in driving the reversible acetalization reaction to completion. Several strategies are employed to effectively remove the water formed during the reaction.

Azeotropic Distillation: A common method involves the use of a Dean-Stark apparatus. The reaction is conducted in a solvent that forms an azeotrope with water, such as toluene or benzene. As the azeotrope distills, it is collected in the Dean-Stark trap, where the water separates and is removed, while the solvent is returned to the reaction mixture. This continuous removal of water effectively shifts the equilibrium towards the acetal product. scielo.br

Dehydrating Agents: The use of a dehydrating agent is another effective strategy. Molecular sieves, particularly 3Å or 4Å, are widely used as they can selectively adsorb water from the reaction mixture without interfering with the reactants or products. Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂) can also be used. The use of molecular sieves has been noted as essential in the mild synthesis of acetals from α,β-unsaturated aldehydes using PPTS as a catalyst. researchgate.net

Use of Orthoesters: Triethyl orthoformate can be used as both a reactant and a dehydrating agent. It reacts with the water formed during the reaction to produce ethanol and ethyl formate, thus removing water from the equilibrium.

The choice of water removal strategy often depends on the scale of the reaction and the specific conditions being employed. For laboratory-scale synthesis, molecular sieves are often convenient and effective.

Stereoselective Control in E/Z Isomer Formation of the Alkene Moiety

The starting material, hex-2-enal, can exist as either the (E)- or (Z)-isomer. The stereochemistry of the double bond is generally retained during the acid-catalyzed acetalization process under standard conditions. Therefore, to synthesize a specific isomer of this compound, one would typically start with the corresponding isomer of hex-2-enal.

The literature on the synthesis of this compound does not provide specific methods for the stereoselective control of the E/Z isomer formation during the acetalization reaction itself. One study noted that for the acetalization of cinnamaldehyde, no cis-trans isomerization was observed. acs.org This suggests that the geometry of the α,β-unsaturated system is stable under these reaction conditions.

If a mixture of E/Z isomers of hex-2-enal is used as the starting material, a corresponding mixture of E/Z isomers of this compound would be expected. Separation of these isomers would then be necessary, likely through chromatographic techniques.

For the targeted synthesis of either the (E)- or (Z)-isomer of this compound, the primary strategy would be to start with the stereochemically pure corresponding isomer of hex-2-enal. Methods for the stereoselective synthesis of (E)- or (Z)-α,β-unsaturated aldehydes are well-established in organic chemistry and would be the key to obtaining the desired stereoisomer of the final acetal product. For example, Z-selective cross-metathesis reactions have been developed for the synthesis of Z-α,β-unsaturated acetals. rsc.org While not a direct acetalization of a pre-existing aldehyde, this demonstrates a synthetic route to a specific isomer.

Alternative Synthetic Routes to this compound

Beyond classical acetalization, advanced synthetic methods can be employed to construct the this compound framework. These routes include nucleophilic additions to strained ring systems, metal-catalyzed cross-coupling reactions, and olefin metathesis.

A sophisticated approach to forming substituted alkoxy alkenes involves the ring-opening of strained cyclopropene (B1174273) precursors. While not yet documented specifically for this compound, the nucleophilic addition to cyclopropene derivatives represents a viable, albeit complex, synthetic strategy. This method leverages the high ring strain of cyclopropenes, which facilitates ring-opening reactions upon attack by a nucleophile. wikipedia.org

The general mechanism involves the reaction of a cyclopropene bearing an appropriate leaving group or an activating group (such as an ester) with a nucleophile. For instance, studies have shown that reacting cyclopropene precursors with diethoxymethyl substituents with nucleophiles can lead to the formation of functionalized acetal derivatives. The reaction proceeds with diastereoselectivity that is influenced by both steric and electronic factors of the substituents on the cyclopropene ring. Furthermore, copper-catalyzed additions of carbenes to alkynes can generate cyclopropene carboxylates, which are versatile intermediates for these transformations. wikipedia.org Directed carbozincation reactions of cyclopropene carboxylates, catalyzed by copper, also provide a pathway to functionalized cyclopropanes that could be precursors to the target structure. nih.gov

| Reaction Type | Substrate | Reagent/Catalyst | Conditions | Product Type | Reference |

| Nucleophilic Addition | Ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate | Thiols / Methanethiolate | Anhydrous DMF, Ambient Temp, 24-48h | Functionalized acetal derivatives | |

| Carbene Addition | Acetylenes | Ethyl diazoacetate / Copper catalyst | Varies | Cyclopropene carboxylates | wikipedia.org |

| Carbozincation | Cycloprop-2-ene carboxylates | Diorganozinc reagents / Cu-catalyst | Varies | Functionalized cyclopropylzinc reagents | nih.gov |

| Ring Opening | 1,1,2-Tribromo-2-tert-butylcyclopropane | Methyllithium followed by workup | -78 °C | 1,1-Diethoxy-4,4-dimethylpent-2-yne | core.ac.uk |

This table presents examples of reactions involving cyclopropene derivatives that illustrate the potential for synthesizing complex acetals.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they offer a hypothetical route to this compound. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. rsc.org A plausible retrosynthetic analysis of this compound would suggest disconnecting the molecule at the C-C single bonds, pointing to potential coupling partners.

For example, a Suzuki or Negishi coupling could theoretically be employed. This might involve coupling a vinyl-boron or vinyl-zinc species containing the 1,1-diethoxyethyl moiety with a suitable four-carbon electrophile, or vice-versa. While specific examples for the synthesis of this compound are not prominent in the literature, the broad applicability of these reactions to a wide range of functional groups makes them a compelling area for research. nih.govsioc-journal.cn The choice of ligand, such as BippyPhos or BrettPhos, is often critical for achieving high yields and selectivity in these transformations. rsc.orgorganic-chemistry.org

| Coupling Reaction | Catalyst System | Typical Coupling Partners | Key Features | Reference |

| Conjunctive Cross-Coupling | Palladium / Chiral Phosphine-Oxazoline Ligands | Boronic esters, Organolithium/Grignard reagents, C(sp²) electrophiles | Forms chiral organoboron reagents. | nih.gov |

| C-N Cross-Coupling | Palladium / BrettPhos, RuPhos | Primary/Secondary Amines, Aryl/Heteroaryl Halides | Wide scope, robust, can be run without a glovebox. | rsc.org |

| Hydroxylamine Coupling | Palladium / BippyPhos | Hydroxylamines, Aryl Halides | Mild conditions, good to excellent yields. | organic-chemistry.org |

| Carbonylative Negishi Coupling | Palladium / Sterically Bulky Isocyanides | Allylic phosphates, Alkyl zinc reagents | Forms β,γ-unsaturated ketones with high regioselectivity. | sioc-journal.cn |

This table showcases various palladium-catalyzed coupling reactions, illustrating the versatility of this methodology for constructing complex organic molecules.

Olefin metathesis is a powerful reaction that allows for the exchange of alkylidene fragments between two alkenes, catalyzed by metal complexes, typically based on ruthenium or molybdenum. sigmaaldrich.comtcichemicals.com Cross-metathesis (CM), the intermolecular variant of this reaction, presents a direct and efficient pathway for the synthesis of this compound. caltech.edu

This approach could involve the reaction of a simpler 1,1-dialkoxyalkene with a suitable terminal olefin. For example, the cross-metathesis of 1,1-diethoxyprop-2-ene with but-1-ene, in the presence of a Grubbs-type catalyst, could yield this compound and ethylene (B1197577) as a volatile byproduct, which drives the reaction to completion. The development of highly active and functional group-tolerant N-heterocyclic carbene (NHC) ligated catalysts has significantly expanded the scope of cross-metathesis. caltech.eduorganic-chemistry.org Patents related to the synthesis of pheromones have included this compound, suggesting the utility of metathesis in its production. google.com

| Catalyst Generation | Common Name | Key Characteristics | Reference |

| First Generation | Grubbs' Catalyst 1st Gen | Contains two phosphine (B1218219) ligands; stable and functional group tolerant. | sigmaaldrich.com |

| Second Generation | Grubbs' Catalyst 2nd Gen | Contains an N-heterocyclic carbene (NHC) ligand; more active than 1st Gen. | sigmaaldrich.comorganic-chemistry.org |

| Hoveyda-Grubbs Type | Hoveyda-Grubbs Catalysts | Features a chelating isopropoxybenzylidene ligand; high stability and initiation control. | nih.gov |

| Stewart-Grubbs Type | Stewart-Grubbs Catalyst | Highly active for the preparation of tetrasubstituted olefins. | sigmaaldrich.com |

This table lists common ruthenium-based catalysts used in olefin metathesis reactions.

Purity Enhancement and Isolation Techniques for this compound

Following its synthesis, the purification and isolation of this compound are critical steps to ensure a high degree of purity for subsequent reactions or characterization. The techniques employed are standard for a moderately volatile, non-polar organic liquid.

Vacuum Distillation: The most commonly reported method for purifying this compound is vacuum distillation. acs.orgnih.govcore.ac.uk This technique is ideal for separating the compound from non-volatile starting materials, catalysts, and high-boiling point byproducts. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition that might occur at atmospheric pressure. Reported conditions include distillation at 2 mbar with a boiling point range of 35–37 °C. acs.orgnih.govcore.ac.uk

Chromatography: Column chromatography is another effective purification method. For reaction products involving this compound, purification has been achieved using column chromatography with a petroleum ether/toluene mixture as the eluent. acs.orgnih.gov Silica (B1680970) gel is a common stationary phase for this type of separation. google.com

Analytical Techniques for Purity Assessment: To confirm the purity and verify the structure of the isolated compound, several analytical methods are used.

Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS), this technique is used to assess purity by detecting and quantifying impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure and regiochemistry of the molecule. acs.orgnih.gov

| Technique | Purpose | Typical Parameters/Conditions | Reference |

| Vacuum Distillation | Primary Purification | Pressure: 2 mbar; Boiling Point: 35-37 °C | acs.orgnih.govcore.ac.uk |

| Column Chromatography | Purification | Stationary Phase: Silica Gel; Eluent: Petroleum ether/toluene mixtures | acs.orgnih.govgoogle.com |

| Gas Chromatography (GC) | Purity Analysis | Used to monitor conversion rates and detect impurities. | |

| Nuclear Magnetic Resonance (NMR) | Structural Confirmation & Purity Analysis | ¹H and ¹³C NMR spectra are used to validate the structure. | acs.orgnih.gov |

This table summarizes the common techniques used for the purification and analysis of this compound.

Chemical Reactivity and Transformational Chemistry of 1,1 Diethoxyhex 2 Ene

Electrophilic Transformations Involving the Alkene Moiety

The electron-rich double bond in 1,1-diethoxyhex-2-ene is susceptible to attack by electrophiles, leading to a range of important chemical transformations. These reactions are fundamental to its application in organic synthesis, particularly in the construction of chiral molecules.

Asymmetric epoxidation is a critical process in synthetic chemistry that converts alkenes into chiral epoxides. wikipedia.org In the context of this compound, it is primarily used as a precursor to generate more complex substrates, such as chromenes, which then undergo highly enantioselective epoxidation. nih.govacs.org

Chiral iminium salts have emerged as effective organocatalysts for the asymmetric epoxidation of unfunctionalized alkenes. lboro.ac.ukst-andrews.ac.uk This methodology has been successfully applied to substrates derived from this compound. nih.gov The catalytic cycle typically involves the reaction of the iminium salt with an oxidant, such as tetraphenylphosphonium (B101447) monoperoxysulfate (TPPP) under non-aqueous conditions or oxone in aqueous systems, to form a reactive chiral oxaziridinium salt. lboro.ac.uk This oxaziridinium salt then transfers an oxygen atom to the alkene substrate in an enantioselective manner. lboro.ac.uk The choice of solvent can significantly influence the stereochemical outcome, with different enantiomers sometimes being favored in different solvents like acetonitrile (B52724) or chloroform. lboro.ac.uk

Research has demonstrated high levels of enantioselectivity in the epoxidation of various alkenes using dihydroisoquinolinium salt catalysts. lboro.ac.ukcore.ac.uk These catalysts have been utilized in the synthesis of natural products and biologically active molecules, including levcromakalim (B1674936) and (-)-lomatin. nih.gov

| Catalyst Configuration | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) | Major Enantiomer |

|---|---|---|---|---|

| (4S,5S) | Chloroform | -40 | 48 | (+)-(1R,2R) |

| (4S,5S) | Acetonitrile | -30 | 45 | (-)-(1S,2S) |

This compound serves as a key reagent in the synthesis of chromene derivatives. nih.govacs.org For example, it can react with substituted phenols, such as 4-nitrophenol, to form the corresponding chromene. nih.gov These chromenes are valuable substrates for subsequent asymmetric epoxidation reactions. The formation of the chromene core structure is a pivotal step that introduces the alkene functionality within a bicyclic framework, which is then targeted for enantioselective oxidation. acs.org This pathway is significant as the chromene structure is a core component of various natural products, including flavonoids. acs.org

Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org This strategy has been successfully implemented for the first time in iminium salt-catalyzed asymmetric epoxidations, particularly with racemic 2-substituted chromene substrates derived from precursors like this compound. nih.govacs.orgst-andrews.ac.uk

In this process, one enantiomer of the racemic chromene reacts faster with the chiral oxidizing agent than the other. acs.org This results in the formation of an enantioenriched epoxide product and leaves behind the unreacted starting material, also in an enantioenriched form. wikipedia.org Studies have shown that high enantioselectivities (up to 99% ee) can be achieved for the epoxide product, with moderate enantiomeric excess observed in the recovered chromene. nih.govacs.org The efficiency of the kinetic resolution is often quantified by the selectivity factor (krel), which is the ratio of the reaction rates for the two enantiomers. unipd.itunipd.it

The stereochemical outcome of the epoxidation of chromenes is a key area of study. When a racemic chromene is epoxidized, two diastereomeric epoxide products are typically formed. acs.org Research has shown that the diastereoselectivity and enantioselectivity of these reactions are influenced by steric factors. acs.orgnih.gov Increasing the size of the substituent at the 2-position of the chromene substrate generally leads to an increase in both diastereoselectivity and enantioselectivity. acs.org This is attributed to greater steric hindrance in the transition state, which enhances the differentiation between the two enantiomers by the chiral catalyst. acs.org Consequently, the major epoxide diastereoisomer is often formed with good enantioselectivity, while the minor diastereoisomer can be formed with even higher enantiomeric excess. acs.org

| Chromene 2-Substituent | Recovered Starting Material ee (%) | Major Epoxide Diastereomer ee (%) | Minor Epoxide Diastereomer ee (%) |

|---|---|---|---|

| Methyl | 15 | 85 | 98 |

| Propyl | 32 | 92 | >99 |

| Isopropyl | 50 | 95 | >99 |

While specific studies on the hydrohalogenation and hydration of this compound are not extensively documented in the provided research, the reactivity of its alkene moiety can be predicted based on general principles of organic chemistry. youtube.comyoutube.com

Hydrohalogenation involves the addition of a hydrogen halide (like HCl or HBr) across the double bond. The reaction is expected to proceed via a carbocation intermediate. youtube.com According to Markovnikov's rule, the proton (H+) will add to the carbon atom of the double bond that is bonded to more hydrogen atoms, leading to the formation of the more stable carbocation at the more substituted position. youtube.comyoutube.com The halide ion (X-) then attacks this carbocation to form the final product.

Acid-catalyzed hydration involves the addition of water across the double bond in the presence of an acid catalyst (e.g., H₃O⁺). youtube.com Similar to hydrohalogenation, the mechanism involves the protonation of the alkene to form the more stable carbocation, followed by nucleophilic attack by a water molecule. youtube.com A final deprotonation step yields the alcohol product. For both reactions, the formation of a carbocation intermediate means that rearrangements to form a more stable carbocation are possible, although less likely in this specific structure without specific driving forces.

Dihydroxylation and Related Oxidative Processes

The carbon-carbon double bond in this compound is susceptible to oxidation, most notably through dihydroxylation, which introduces two hydroxyl groups across the double bond to form a vicinal diol. The stereochemical outcome of this reaction is highly dependent on the chosen reagents. libretexts.orglibretexts.org

Syn-Dihydroxylation: The reaction of this compound with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) results in the syn-addition of two hydroxyl groups to the same face of the double bond. libretexts.org Osmium tetroxide is a reliable reagent that proceeds through a cyclic osmate ester intermediate, which is then cleaved to yield the diol. wikipedia.org Due to the toxicity and expense of OsO₄, it is typically used in catalytic amounts along with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) in a process known as the Upjohn dihydroxylation. wikipedia.orgwikipedia.org

Asymmetric Dihydroxylation: For the enantioselective synthesis of chiral diols, the Sharpless asymmetric dihydroxylation is the premier method. wikipedia.orgnih.gov This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. encyclopedia.pub The choice of ligand, such as derivatives of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), dictates which face of the alkene is hydroxylated, allowing for the synthesis of a specific enantiomer of the diol product. wikipedia.org Given the structure of this compound, this method would produce optically active 1,1-diethoxyhexane-2,3-diol. The reaction is highly site-selective, targeting the most electron-rich double bond in a molecule. wikipedia.org

Anti-Dihydroxylation: An alternative pathway to achieve anti-dihydroxylation involves a two-step sequence. First, the alkene is epoxidized using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA). The resulting epoxide then undergoes acid-catalyzed ring-opening with water, leading to the formation of a trans-diol. libretexts.orglibretexts.org

Under more forceful oxidative conditions, the double bond can be fully cleaved. Reagents such as hot, concentrated potassium permanganate or ozone (O₃) followed by an oxidative workup would break the C2-C3 bond, leading to the formation of carboxylic acids or ketones.

| Reaction Type | Reagents | Predicted Product | Stereochemistry |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. H₂O | 1,1-Diethoxyhexane-2,3-diol | Syn-addition |

| Syn-Dihydroxylation | Cold, dilute KMnO₄, NaOH | 1,1-Diethoxyhexane-2,3-diol | Syn-addition |

| Asymmetric Dihydroxylation | OsO₄ (cat.), K₃Fe(CN)₆, (DHQD)₂PHAL (AD-mix-β) | (2R,3S)-1,1-Diethoxyhexane-2,3-diol | Enantioselective syn-addition |

| Asymmetric Dihydroxylation | OsO₄ (cat.), K₃Fe(CN)₆, (DHQ)₂PHAL (AD-mix-α) | (2S,3R)-1,1-Diethoxyhexane-2,3-diol | Enantioselective syn-addition |

| Anti-Dihydroxylation | 1. mCPBA 2. H₃O⁺ | 1,1-Diethoxyhexane-2,3-diol | Anti-addition |

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions provide a powerful method for forming cyclic structures. The electronic nature of this compound, specifically the electron-donating character of the two ethoxy groups on the double bond, makes it an activated, electron-rich alkene.

[4+2] Cycloaddition (Diels-Alder Reaction): In the context of the Diels-Alder reaction, this compound functions as a potent dienophile. vanderbilt.edu The reaction involves the concerted interaction of the 2 π-electrons of the dienophile with the 4 π-electrons of a conjugated diene to form a six-membered ring. wikipedia.org The rate of a Diels-Alder reaction is typically enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.orgchemistrysteps.com However, due to the significant electron-donating ability of the two oxygen atoms, this compound can participate effectively in "inverse-electron-demand" Diels-Alder reactions with electron-poor dienes.

The regioselectivity of the reaction with an unsymmetrical diene is predictable. The electron-rich carbon of the dienophile (C2) will preferentially bond to the more electron-poor carbon of the diene. vanderbilt.edu The stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com

[2+2] Cycloaddition: While [4+2] cycloadditions are thermally allowed and common, [2+2] cycloadditions of simple alkenes often require photochemical activation. libretexts.org Vinyl ethers are known to undergo [2+2] cycloaddition reactions. acs.org For instance, photochemical [2+2] cycloadditions can be used to synthesize strained four-membered rings. libretexts.orgoup.com The reaction of this compound with another alkene under photochemical conditions could yield a substituted cyclobutane (B1203170) derivative.

| Reaction Type | Reactant | Predicted Product | Description |

| Diels-Alder [4+2] | 1,3-Butadiene | 4,4-Diethoxy-3-propylcyclohex-1-ene | Acts as an electron-rich dienophile to form a cyclohexene (B86901) ring. |

| Photochemical [2+2] | Ethene (under UV light) | 2,2-Diethoxy-1-propylcyclobutane | Forms a four-membered cyclobutane ring via photochemical activation. |

Reactions of the Acetal (B89532) Functional Group

The acetal group at the C1 position is stable under neutral and basic conditions but is highly sensitive to acid. This reactivity allows for selective transformations that leave the alkene portion of the molecule intact.

Acid-Catalyzed Hydrolysis and Deacetalization Pathways

The most characteristic reaction of the acetal functional group is its hydrolysis back to a carbonyl compound and alcohols in the presence of an acid catalyst and water. chemistrysteps.com This process is reversible, and driving the reaction to completion typically requires a large excess of water. chemistrysteps.com

The mechanism involves the following steps:

Protonation: One of the ethoxy oxygen atoms is protonated by the acid catalyst, converting the ethoxy group into a good leaving group (ethanol).

Formation of an Oxocarbenium Ion: The protonated ethoxy group departs as a molecule of ethanol (B145695). The lone pair of electrons on the adjacent oxygen atom moves down to form a π-bond with the carbon, resulting in a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A final deprotonation step yields a hemiacetal.

Repeat and Tautomerize: The process repeats with the second ethoxy group, ultimately yielding the α,β-unsaturated aldehyde, hex-2-enal, and a second molecule of ethanol. The hydrolysis of such vinyl acetals is known to proceed via cleavage of the acetal C-O bond. researchgate.net

Transacetalization Reactions with Other Alcohols or Diols

In the presence of an acid catalyst and an alcohol other than ethanol, the ethoxy groups of this compound can be exchanged in a transacetalization reaction. This equilibrium-driven process can be used to install different alkoxy groups or to form cyclic acetals if a diol is used. For example, reacting this compound with ethylene (B1197577) glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and with removal of ethanol will shift the equilibrium to favor the formation of a five-membered cyclic acetal, 2-(hex-2-en-1-yl)-1,3-dioxolane.

Nucleophilic Substitution Reactions of the Ethoxy Groups

Direct nucleophilic substitution of the ethoxy groups via an Sₙ2 mechanism is not a feasible pathway, as ethoxide is a poor leaving group. However, nucleophilic substitution at the acetal carbon (C1) is readily achieved under acidic conditions. The mechanism for this substitution is the same as that described for hydrolysis and transacetalization, proceeding through the key resonance-stabilized oxocarbenium ion intermediate. This highly electrophilic intermediate is then susceptible to attack by a wide range of nucleophiles, not just water or alcohols. Therefore, the "nucleophilic substitution" of the ethoxy groups is an acid-catalyzed process that replaces the -OEt groups with another nucleophile.

| Reaction Type | Reagents | Predicted Product(s) | Description |

| Hydrolysis | H₃O⁺ (catalytic), excess H₂O | Hex-2-enal + 2 Ethanol | Cleavage of the acetal to form an aldehyde and alcohol. |

| Transacetalization | Ethylene glycol, H⁺ (catalytic) | 2-(Hex-2-en-1-yl)-1,3-dioxolane + 2 Ethanol | Exchange of ethoxy groups with a diol to form a cyclic acetal. |

Chemoselective Transformations of this compound

The presence of two distinct functional groups in this compound allows for chemoselective reactions, where one functional group reacts preferentially while the other remains unchanged. researchgate.net The key to achieving this selectivity lies in the choice of reaction conditions.

Selective Alkene Reactions: The carbon-carbon double bond can be selectively targeted under neutral or basic conditions, which leave the acid-sensitive acetal group intact. organic-chemistry.org

Dihydroxylation with osmium tetroxide/NMO or cold, basic potassium permanganate proceeds without affecting the acetal.

Cycloaddition reactions , such as the Diels-Alder reaction, are typically performed under thermal conditions without strong acid and thus react selectively at the alkene.

Other alkene-specific reactions like catalytic hydrogenation (using H₂/Pd-C) would reduce the double bond to give 1,1-diethoxyhexane (B1583345) while preserving the acetal.

Selective Acetal Reactions: The acetal functional group can be selectively transformed under acidic conditions that are too mild to significantly affect the alkene double bond.

Hydrolysis or transacetalization can be carried out using a catalytic amount of a strong acid (like HCl or H₂SO₄) or a solid acid catalyst in the presence of water or another alcohol. organic-chemistry.org These conditions are generally mild enough not to promote widespread polymerization or hydration of the alkene, especially if the reaction is performed at low temperatures. The intramolecular cyclization of unsaturated acetals can also be achieved using specific Lewis acid catalysts. rsc.org

This orthogonal reactivity makes this compound a versatile building block in organic synthesis, where the acetal can serve as a protected form of an aldehyde while transformations are carried out on the alkene, or vice versa.

Selective Reactions of the Alkene in Presence of the Acetal

The carbon-carbon double bond in this compound can undergo a variety of addition reactions. The acetal group is generally stable under neutral or basic conditions, which allows for selective manipulation of the alkene moiety. Key transformations include epoxidation and dihydroxylation, which introduce oxygenated functionalities into the molecule.

Epoxidation: The conversion of the alkene to an epoxide can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation. Alternatively, catalytic systems can be employed for a greener approach. organic-chemistry.org For instance, manganese-based catalysts in the presence of hydrogen peroxide and a bicarbonate buffer can facilitate epoxidation under mild conditions. organic-chemistry.org Chiral ketones can also be used as catalysts with oxidants like Oxone to achieve asymmetric epoxidation, yielding enantiomerically enriched epoxides. nih.gov The reaction proceeds by the addition of an oxygen atom across the double bond, forming a three-membered oxirane ring. Given the stability of the acetal under these typically neutral or slightly basic conditions, the reaction is highly selective for the alkene.

Dihydroxylation: The alkene can be converted to a vicinal diol (a glycol) through dihydroxylation. This transformation can be performed to yield either syn or anti products depending on the reagents used. libretexts.org

Syn-dihydroxylation: This is achieved using reagents like osmium tetroxide (OsO₄) in a catalytic amount with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (KMnO₄) under basic conditions. wikipedia.orgyoutube.com The reaction proceeds through a concerted mechanism involving a cyclic intermediate, which ensures that both hydroxyl groups are delivered to the same face of the double bond. youtube.com

Anti-dihydroxylation: This is a two-step process that begins with the epoxidation of the alkene as described above. The resulting epoxide is then opened via acid-catalyzed hydrolysis. libretexts.org The ring-opening occurs via an Sₙ2-like attack by water on the protonated epoxide, leading to the formation of a diol with the two hydroxyl groups on opposite faces of the original double bond. youtube.com

The table below summarizes selective reactions targeting the alkene functionality.

| Transformation | Reagent(s) | Typical Conditions | Product |

| Epoxidation | m-CPBA | CH₂Cl₂, 25 °C | 1,1-Diethoxy-2,3-epoxyhexane |

| Asymmetric Epoxidation | Chiral Ketone, Oxone | CH₃CN/H₂O, pH ~8 | (2R,3S)- or (2S,3R)-1,1-Diethoxy-2,3-epoxyhexane |

| Syn-dihydroxylation | 1. OsO₄ (cat.), NMO2. NaHSO₃/H₂O | Acetone/H₂O, 25 °C | (syn)-1,1-Diethoxyhexane-2,3-diol |

| Anti-dihydroxylation | 1. m-CPBA2. H₃O⁺ | 1. CH₂Cl₂2. THF/H₂O | (anti)-1,1-Diethoxyhexane-2,3-diol |

Selective Reactions of the Acetal in Presence of the Alkene

The acetal functional group is primarily known for its role as a protecting group for aldehydes and ketones. ymerdigital.com Its most characteristic reaction is hydrolysis back to the parent carbonyl compound, which is catalyzed by acid. chemistrysteps.com Acetals are stable to bases and many nucleophiles, but sensitive to aqueous acid.

Selective deprotection of the acetal in this compound to yield hex-2-enal requires careful selection of reaction conditions to avoid unwanted reactions at the double bond, such as hydration or polymerization, which can also be acid-catalyzed. Mild acidic conditions are therefore preferred. A variety of acid catalysts can be employed, ranging from dilute solutions of strong mineral acids like HCl to weaker organic acids such as acetic acid or pyridinium (B92312) p-toluenesulfonate (PPTS) in the presence of water. The use of solid-supported acid catalysts can also facilitate an easier workup and potentially offer greater selectivity. The reaction involves protonation of one of the acetal oxygen atoms, followed by the elimination of an ethanol molecule to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a second ethanol molecule yields the final α,β-unsaturated aldehyde.

The table below details conditions for the selective hydrolysis of the acetal group.

| Catalyst | Solvent System | Temperature | Outcome |

| Dilute HCl (1 M) | THF/H₂O | 25 °C | Rapid conversion to Hex-2-enal, potential for side reactions |

| Acetic Acid | Acetone/H₂O | 40 °C | Slower, more controlled hydrolysis |

| Pyridinium p-toluenesulfonate (PPTS) | Acetone/H₂O | Reflux | Mild and selective deprotection |

| Amberlyst-15 (acidic resin) | THF/H₂O | 25 °C | Clean reaction with easy catalyst removal |

Rearrangement Reactions and Their Driving Forces

Unsaturated systems like this compound can be susceptible to rearrangement reactions, particularly under thermal or catalytic conditions. While this specific molecule is not a substrate for the classic Claisen rearrangement due to its structure, it can undergo other mechanistically plausible isomerizations. wikipedia.orgjove.com

A significant potential pathway for rearrangement exists under acidic conditions, proceeding through the same resonance-stabilized allylic oxocarbenium ion intermediate that is formed during acetal hydrolysis.

Mechanism of Acid-Catalyzed Rearrangement:

Protonation and Formation of Oxocarbenium Ion: An acetal oxygen is protonated by an acid catalyst.

Elimination of Ethanol: A molecule of ethanol is eliminated, generating a key intermediate. This is not a simple carbocation, but an oxocarbenium ion that is delocalized across the adjacent double bond. The positive charge is shared between the carbon of the original acetal (C1) and the carbon at the other end of the double bond (C3).

Nucleophilic Attack: A nucleophile present in the medium (e.g., water or ethanol) can attack this delocalized cation at either electrophilic center (C1 or C3).

Attack at C1 regenerates the starting acetal (or the hemiacetal if water is the nucleophile).

Attack at C3 leads to the formation of a rearranged product, which is a vinyl ether derivative (3-ethoxy-1-ethoxyhex-1-ene).

The driving force for such a rearrangement is typically thermodynamic. The reaction will favor the formation of the most stable isomer under the given conditions. The relative stability of the starting material versus the rearranged vinyl ether product would dictate the position of the equilibrium. Factors such as steric hindrance and electronic effects of the substituents on the double bond in both isomers play a crucial role. In some cases, a kinetic product may be formed preferentially if the activation barrier for its formation is lower.

Beyond skeletal rearrangements, simple E/Z isomerization of the double bond can also occur, particularly under thermal or photochemical conditions, or in the presence of radical initiators or certain catalysts. This represents a lower energy rearrangement process that alters the stereochemistry of the molecule.

Mechanistic Investigations of 1,1 Diethoxyhex 2 Ene Reactions

Mechanistic Pathways of Acid-Catalyzed Acetal (B89532) Formation

The 1,1-diethoxy group of 1,1-Diethoxyhex-2-ene is an acetal of an enal. While the forward reaction is acetal formation, the compound is more commonly involved in acid-catalyzed hydrolysis, which follows the reverse mechanistic pathway. The principles of microscopic reversibility dictate that the intermediates and transition states for the forward reaction (acetalization) are the same as for the reverse (hydrolysis).

The generally accepted mechanism for acid-catalyzed acetal formation begins with the protonation of the carbonyl oxygen of the parent aldehyde, hex-2-enal, to enhance its electrophilicity. libretexts.orgpearson.com This is followed by a nucleophilic attack from an ethanol (B145695) molecule to form a hemiacetal. libretexts.org Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, generating a resonance-stabilized oxocarbenium ion. libretexts.org Finally, a second ethanol molecule attacks this electrophilic intermediate, and subsequent deprotonation yields the this compound acetal. libretexts.orglibretexts.org Each step in this sequence is reversible.

Mechanism of Acid-Catalyzed Acetal Formation from Hex-2-enal

Protonation of Carbonyl: The carbonyl oxygen of hex-2-enal is protonated by an acid catalyst.

First Nucleophilic Attack: An ethanol molecule attacks the activated carbonyl carbon.

Deprotonation: A proton is removed from the attacking oxygen, forming a hemiacetal.

Protonation of Hydroxyl: The hydroxyl group of the hemiacetal is protonated.

Water Elimination: A water molecule departs, forming a resonance-stabilized oxocarbenium ion.

Second Nucleophilic Attack: A second ethanol molecule attacks the carbocation.

Final Deprotonation: Deprotonation yields the final acetal product, this compound.

The key intermediate in the acid-catalyzed formation or hydrolysis of this compound is the ethoxy-stabilized vinylogous carbocation (an oxocarbenium ion). libretexts.org The positive charge is delocalized between the carbon atom and the adjacent oxygen atom, which significantly stabilizes the intermediate.

The rate-determining step is typically the formation of this carbocation intermediate, which involves the departure of the leaving group (water in acetalization or an alcohol in hydrolysis). researchgate.net The transition state for this step involves significant C-O bond cleavage and possesses a high degree of carbocationic character. The stability of this transition state, and thus the reaction rate, is influenced by the electronic properties of the substituents on the double bond.

Kinetic Isotope Effects (KIE) are a powerful tool for probing reaction mechanisms by replacing an atom with its heavier isotope and measuring the change in reaction rate. wikipedia.orglibretexts.org In the context of acetal hydrolysis, secondary kinetic isotope effects (SKIEs) provide insight into changes in hybridization at the carbon center during the rate-determining step. libretexts.org

For the hydrolysis of acetals, a significant inverse secondary KIE (kH/kD < 1) is often observed when deuterium is substituted at the alpha-carbon (the carbon bearing the two oxygen atoms). This is because the hybridization of this carbon changes from sp3 in the ground state (the acetal) to sp2 in the transition state leading to the oxocarbenium ion. princeton.edu The sp2-hybridized state has a stiffer C-H bending vibration compared to the sp3 state, leading to a lower reaction rate for the deuterated compound. Studies on related systems, such as the hydrolysis of acetaldehyde diethyl acetal, have been used to investigate these effects. acs.org

| Isotopic Substitution | Type of KIE | Expected kH/kD Value | Mechanistic Interpretation |

|---|---|---|---|

| Alpha-Deuterium (at C1) | Secondary | < 1 (Inverse) | Change in hybridization from sp3 to sp2 in the rate-determining transition state. |

| Solvent Isotope Effect (D2O vs H2O) | Primary | > 1 (Normal) | Indicates proton transfer is involved in the rate-determining step (specific acid catalysis). |

Detailed Mechanisms of Asymmetric Epoxidation

The double bond in this compound is a target for asymmetric epoxidation, a reaction that introduces a chiral epoxide ring. As a 1,1-disubstituted alkene, this substrate presents a challenge for achieving high enantioselectivity. organic-chemistry.org

While the Sharpless asymmetric epoxidation is highly effective for allylic alcohols, it is not directly applicable to unfunctionalized alkenes like this compound. dalalinstitute.comorganic-chemistry.orgwikipedia.org Instead, other catalytic systems are employed. Chiral dioxiranes, generated in situ from a chiral ketone and a terminal oxidant like Oxone, have proven effective for the asymmetric epoxidation of 1,1-disubstituted olefins. organic-chemistry.orgnih.gov

For instance, fructose-derived ketones and lactam-based ketones have been developed as catalysts that can provide moderate to high levels of enantioselectivity. organic-chemistry.orgnih.gov The catalyst creates a chiral environment around the oxidizing agent, forcing the alkene to approach from a specific face, thereby dictating the stereochemistry of the resulting epoxide. The choice of catalyst, N-substituents on the catalyst, and solvent all play critical roles in optimizing the stereocontrol of the reaction. organic-chemistry.org

| Catalyst Type | Example Catalyst | Typical Oxidant | Achieved Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Dioxirane (from Ketone) | Shi Catalyst (Fructose-derived) | Oxone | Up to >90% for various substrates |

| Chiral Dioxirane (from Ketone) | Lactam-based Ketones | Oxone | Up to 88% for 1,1-disubstituted olefins organic-chemistry.orgnih.gov |

| Manganese-Salen Complexes | Jacobsen-Katsuki Catalyst | NaOCl, m-CPBA | Effective for cis-disubstituted and conjugated alkenes |

Mechanistic studies suggest that the epoxidation of 1,1-disubstituted olefins with certain chiral dioxirane catalysts proceeds primarily through a planar-like transition state . organic-chemistry.orgnih.gov This is in contrast to the spiro transition states that are often favored for other classes of olefins.

In the planar transition state model, the alkene approaches the dioxirane in a plane. The enantioselectivity arises from minimizing steric repulsion and maximizing favorable electronic interactions between the substrate and the chiral catalyst. For example, attractive interactions between an aryl group on the olefin and an oxazolidinone moiety on the ketone catalyst can favor one transition state over another, leading to a high enantiomeric excess. organic-chemistry.org The two largest substituents on the double bond orient themselves to avoid steric clash with the bulky groups of the chiral ligand, effectively blocking one face of the alkene from the oxidant.

Mechanistic Studies of Chromene Annulation Reactions

Chromene skeletons can be synthesized through annulation reactions, which involve the formation of a new ring onto an existing one. Enol ethers like this compound can serve as key building blocks in these processes. One common pathway is a formal [4+2] cycloaddition (Diels-Alder type reaction) or a related stepwise process.

In a typical mechanism involving an ortho-hydroxy-substituted aromatic aldehyde or ketone (like salicylaldehyde), the enol ether can act as the electron-rich dienophile or a two-carbon component. The reaction is often catalyzed by a Lewis acid or a Brønsted acid. The acid activates the carbonyl compound, which then undergoes a condensation or addition reaction with the enol ether. The initial adduct can then cyclize through an intramolecular attack of the phenolic hydroxyl group. Subsequent elimination of ethanol and dehydration leads to the formation of the stable aromatic chromene ring system. The specific intermediates and the concerted versus stepwise nature of the C-C and C-O bond formations are subjects of detailed mechanistic investigation, often employing computational studies.

Probing Anionic Species and Non-Concerted Pathways

Detailed research findings and data specifically concerning anionic intermediates and non-concerted reaction mechanisms for this compound are not present in the reviewed literature. While general principles of organic chemistry suggest that reactions of α,β-unsaturated acetals can, in theory, proceed through various pathways, including those involving anionic species or non-concerted steps, experimental or computational studies to probe these possibilities for this compound have not been reported.

Consequently, no data tables or detailed research findings on this specific topic can be presented.

Advanced Spectroscopic and Analytical Characterization Techniques in 1,1 Diethoxyhex 2 Ene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of 1,1-diethoxyhex-2-ene. Through the analysis of various NMR experiments, the precise connectivity of atoms and the spatial arrangement of substituents can be established.

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of each proton in this compound. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the coupling constant (J) provides information about the dihedral angle between adjacent protons, which is essential for determining stereochemistry.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethoxy groups, the olefinic protons, the acetal (B89532) proton, and the aliphatic chain. The stereochemistry of the double bond (E or Z) can be determined by the magnitude of the coupling constant between the olefinic protons. A larger coupling constant is characteristic of a trans (E) configuration, while a smaller coupling constant suggests a cis (Z) configuration.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| H1 (acetal CH) | 4.5 - 5.0 | Doublet | 5.0 - 7.0 |

| H2 (olefinic CH) | 5.5 - 6.0 | Doublet of triplets | J(H2-H3) = 15.0 - 16.0 (E-isomer), J(H2-H1) = 5.0 - 7.0 |

| H3 (olefinic CH) | 5.3 - 5.8 | Multiplet | J(H3-H2) = 15.0 - 16.0 (E-isomer), J(H3-H4) = 6.0 - 8.0 |

| H4 (allylic CH₂) | 1.9 - 2.2 | Multiplet | |

| H5 (alkyl CH₂) | 1.3 - 1.5 | Sextet | |

| H6 (terminal CH₃) | 0.8 - 1.0 | Triplet | |

| OCH₂ (ethoxy) | 3.4 - 3.8 | Quartet | |

| OCH₂CH₃ (ethoxy) | 1.1 - 1.3 | Triplet |

Note: The predicted values are for the (E)-isomer and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, with its chemical shift being highly dependent on its hybridization and the nature of its attached atoms.

The ¹³C NMR spectrum will clearly distinguish between the sp³-hybridized carbons of the alkyl chain and the ethoxy groups, the sp²-hybridized olefinic carbons, and the unique sp³-hybridized acetal carbon. The chemical shifts of the olefinic carbons can also provide supporting evidence for the stereochemistry of the double bond.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (acetal CH) | 100 - 105 |

| C2 (olefinic CH) | 125 - 135 |

| C3 (olefinic CH) | 128 - 138 |

| C4 (allylic CH₂) | 30 - 35 |

| C5 (alkyl CH₂) | 20 - 25 |

| C6 (terminal CH₃) | 13 - 15 |

| OCH₂ (ethoxy) | 60 - 65 |

| OCH₂CH₃ (ethoxy) | 15 - 20 |

Note: The predicted values can vary based on the solvent and experimental conditions.

For an unambiguous assignment of all proton and carbon signals, especially in cases of spectral overlap, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are spin-coupled, typically those on adjacent carbon atoms. This is instrumental in tracing the connectivity of the entire proton spin system within the this compound molecule. spectroscopyonline.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, providing a direct and reliable method for assigning carbon resonances based on their known proton assignments. spectroscopyonline.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu HMBC is particularly valuable for identifying quaternary carbons and for piecing together different molecular fragments by observing correlations across heteroatoms, such as the correlation between the acetal proton (H1) and the ethoxy carbons. spectroscopyonline.com

Together, these advanced NMR techniques provide a comprehensive and detailed picture of the molecular structure of this compound, leaving no ambiguity in the assignment of its complex NMR spectra.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds within the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C=C double bond, the C-O bonds of the acetal and ether linkages, and the various C-H bonds. The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl groups, while the absence of a strong absorption around 1700 cm⁻¹ would indicate the absence of carbonyl functionalities.

Characteristic IR Absorption Bands for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=C Stretch | 1640 - 1680 | Medium to Weak |

| =C-H Stretch | 3000 - 3100 | Medium |

| C-O Stretch (Acetal/Ether) | 1050 - 1150 | Strong |

| sp³ C-H Stretch | 2850 - 3000 | Strong |

The C=C stretching vibration typically appears in the 1680-1640 cm⁻¹ region. orgchemboulder.com The stretching of the vinylic C-H bonds gives rise to bands at frequencies slightly higher than 3000 cm⁻¹, which is a useful diagnostic feature for unsaturation. orgchemboulder.compressbooks.pub The most prominent feature in the IR spectrum of an ether is the strong C-O stretching absorption, which for aliphatic ethers is typically found around 1120 cm⁻¹. uobabylon.edu.iq

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating potential isomers that may be formed during its synthesis.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for monitoring the progress of the reaction that produces this compound. By taking small aliquots from the reaction mixture at different time intervals and analyzing them, the consumption of reactants and the formation of the product can be tracked. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Gas Chromatography (GC): Due to the likely volatility of this compound, GC is a particularly suitable technique for its analysis. A sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. The retention time, the time it takes for a component to travel through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the component, allowing for quantitative analysis of the reaction mixture. GC can also be used to separate and quantify any volatile impurities or byproducts. The analysis of acetals by GC is a well-established method.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for reaction monitoring, especially if the compound has limited thermal stability or if non-volatile components are present in the reaction mixture. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation is based on the differential partitioning of the components between the mobile and stationary phases. A common mode for a molecule like this compound would be reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. HPLC can effectively separate the product from starting materials and catalysts, providing a clear picture of the reaction's progress. It is also a valuable tool for the analysis of unsaturated ethers.

By employing these chromatographic methods, researchers can ensure the complete conversion of starting materials and identify the optimal point to terminate the reaction, thereby maximizing the yield and purity of this compound.

Chiral Stationary Phase HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful and widely adopted technique for the separation of enantiomers and the determination of their relative amounts, known as enantiomeric excess (ee). heraldopenaccess.us This method is crucial in asymmetric synthesis to quantify the stereoselectivity of a reaction. The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase. These transient diastereomeric complexes have different energies, leading to different retention times and, consequently, their separation on the chromatogram. nih.gov

In the context of this compound research, chiral stationary phase HPLC has been specifically employed to determine the enantiomeric excess of this compound, particularly after kinetic resolution processes. uea.ac.uk The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support (e.g., Chiralcel® or Chiralpak® series), are commonly used for a broad range of chiral compounds, including ethers and acetals. nih.govrsc.org

The quantification of enantiomeric excess is typically performed using a UV or fluorescence detector. uma.es The area under each enantiomer's peak in the chromatogram is proportional to its concentration in the sample. The enantiomeric excess is then calculated using the formula:

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively. For reliable and accurate results, proper method development and validation are essential, considering factors such as peak resolution, sample concentration, and instrument integration parameters, as minor inaccuracies in these can lead to significant errors in the calculated ee value. umn.edu

| Parameter | Typical Value/Condition |

|---|---|

| Column | Chiralcel OD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane (B92381)/Isopropanol mixture (e.g., 99.5:0.5 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210-254 nm |

| Injection Volume | 5 - 20 µL |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. wiley.com For this compound (molecular formula C₁₀H₂₀O₂), the nominal molecular weight is 172 g/mol . In a typical electron ionization (EI) mass spectrum, the peak corresponding to the intact molecule minus one electron, known as the molecular ion (M•+), would be expected at m/z 172. libretexts.org The presence and abundance of this peak can be highly dependent on the stability of the molecule under the ionization conditions. uni-saarland.de

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, fragmentation is expected to occur at chemically logical sites, such as the acetal functional group and the allylic position of the double bond. The analysis of these fragments helps to confirm the connectivity of the molecule.

Key fragmentation pathways for acetals often involve the cleavage of a C-O bond, leading to the formation of a stable oxonium ion. libretexts.org Common fragmentation patterns anticipated for this compound include:

Loss of an ethoxy radical (•OCH₂CH₃): This cleavage would result in a fragment ion at m/z 127.

Loss of an ethyl radical (•CH₂CH₃): Fragmentation of one of the ethoxy groups could lead to a fragment at m/z 143.

Alpha-cleavage: The cleavage of the bond between the acetal carbon and the hexene chain can produce a stable fragment ion at m/z 73, corresponding to [CH(OCH₂CH₃)₂]⁺, although in this specific structure, a related fragment [CH(OCH₂CH₃)]⁺ is more likely after initial losses.

Allylic Cleavage: The carbon-carbon bond adjacent to the double bond is susceptible to cleavage, which can generate various resonance-stabilized carbocations.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions. libretexts.org

| m/z Value | Proposed Fragment Ion | Corresponding Neutral Loss | Mass of Loss (amu) |

|---|---|---|---|

| 172 | [C₁₀H₂₀O₂]•⁺ (Molecular Ion) | - | - |

| 143 | [M - CH₂CH₃]⁺ | •CH₂CH₃ (Ethyl radical) | 29 |

| 127 | [M - OCH₂CH₃]⁺ | •OCH₂CH₃ (Ethoxy radical) | 45 |

| 103 | [M - C₅H₁₁]⁺ | •C₅H₁₁ (Pentyl radical via allylic cleavage) | 71 |

| 73 | [CH(OCH₂CH₃)]⁺ | (Resulting from complex rearrangement/cleavage) | - |

The Role of 1,1 Diethoxyhex 2 Ene As a Building Block in Complex Chemical Synthesis

Precursor in Natural Product Total Synthesis

While the direct application of 1,1-diethoxyhex-2-ene as a key precursor in the total synthesis of specific, named natural products is not extensively documented in publicly available research, its utility can be inferred from its role in constructing core molecular frameworks present in many natural compounds. The chromene structure, for instance, is a recurring motif in a variety of natural products with diverse biological activities. As detailed in the following section, this compound is a proficient reagent for the synthesis of chromene derivatives. This suggests its potential as a strategic component in the broader context of natural product synthesis, even if specific total synthesis examples are not yet prevalent in the literature.

Scaffold for Heterocyclic Compound Synthesis (e.g., Chromenes)

A primary and well-documented application of this compound is its role as a scaffold in the synthesis of heterocyclic compounds, most notably chromenes. Chromenes, and their derivatives, are an important class of oxygen-containing heterocycles that form the core of many biologically active molecules and natural products.

The synthesis of various substituted chromenes can be efficiently achieved through the reaction of this compound with substituted phenols. This reaction typically proceeds via an acid-catalyzed domino reaction, involving an ortho-C-alkylation followed by a cyclization and elimination sequence. The diethoxy group of this compound serves as a masked aldehyde, which, under acidic conditions, generates a reactive oxocarbenium ion that initiates the reaction with the phenol.

Table 1: Examples of Chromene Synthesis using this compound

| Phenol Reactant | Chromene Product | Yield (%) |

| 4-Nitrophenol | 6-Nitro-2-propyl-2H-chromene | 89 |

| 4-Chlorophenol | 6-Chloro-2-propyl-2H-chromene | 74 |

Data sourced from studies on chromene formation.

This synthetic strategy offers a versatile and efficient route to a variety of chromene derivatives, with the substitution pattern on the final product being readily controlled by the choice of the starting phenol. The propyl group at the 2-position of the resulting chromene originates from the hexene backbone of the this compound precursor.

Intermediate in the Synthesis of Specialty Chemicals and Agrochemicals

The application of this compound as a direct intermediate in the synthesis of commercial specialty chemicals and agrochemicals is not widely reported in the available scientific literature. However, its chemical reactivity suggests potential applications in these sectors. The presence of both a protected carbonyl group and a double bond allows for a variety of synthetic manipulations.

For instance, the double bond can undergo various addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce new functionalities. The acetal (B89532) group, being stable under basic and neutral conditions, can be carried through several synthetic steps before being deprotected to reveal the aldehyde for subsequent reactions. This versatility makes this compound a potentially useful, though currently underutilized, intermediate for the construction of complex molecules that could find applications as specialty chemicals or in the development of new agrochemical agents. Further research is needed to explore these potential applications fully.

Application in the Construction of Advanced Polymeric Materials

Currently, there is a lack of specific research detailing the use of this compound in the synthesis of advanced polymeric materials. The structure of this compound, with its single polymerizable double bond, suggests that it could potentially be used as a comonomer in addition polymerization reactions. Copolymerization with other vinyl monomers could introduce the diethoxyacetal functionality into the polymer backbone.

Subsequent hydrolysis of the acetal groups in the resulting polymer would yield pendent aldehyde groups. These aldehyde functionalities could then be used for post-polymerization modifications, such as cross-linking the polymer chains or grafting other molecules onto the polymer backbone. This could be a route to developing functional polymers with tailored properties for specific applications, such as in adhesives, coatings, or as functional supports for catalysts or reagents. However, it is important to note that this remains a hypothetical application, as dedicated studies on the polymerization of this compound are not currently present in the reviewed literature.

Theoretical Chemistry and Computational Studies of 1,1 Diethoxyhex 2 Ene

Density Functional Theory (DFT) Calculations for Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.deudel.edu It is widely employed to predict the geometric and electronic properties of molecules, offering a balance between accuracy and computational cost.

For 1,1-diethoxyhex-2-ene, DFT calculations are instrumental in determining its most stable three-dimensional structure. By optimizing the molecular geometry, key structural parameters can be obtained. These parameters include the lengths of the bonds between atoms, the angles formed by these bonds, and the dihedral angles that describe the rotation around single bonds.